N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide
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Overview
Description
“N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide” is a synthetic organic compound that features a pyrimidine ring substituted with a dimethylamino group, a trifluoromethyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide” typically involves multi-step organic reactions. One common route might include:
Formation of the Pyrimidine Ring: Starting from a suitable precursor, the pyrimidine ring can be synthesized through cyclization reactions.
Introduction of the Dimethylamino Group: This can be achieved via nucleophilic substitution reactions.
Attachment of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the benzenesulfonamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Various halides, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is known to enhance the biological activity of many compounds.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of the trifluoromethyl group and the sulfonamide moiety suggests it might have pharmacological activity.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a specialty chemical in various applications.
Mechanism of Action
The mechanism by which “N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide” exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the sulfonamide group can interact with active sites of enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-(methyl)benzenesulfonamide
- N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-(chloromethyl)benzenesulfonamide
- N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-(fluoromethyl)benzenesulfonamide
Uniqueness
The unique combination of the trifluoromethyl group and the benzenesulfonamide moiety in “N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide” distinguishes it from similar compounds. The trifluoromethyl group is known for its electron-withdrawing properties and ability to enhance biological activity, while the sulfonamide group is a common pharmacophore in medicinal chemistry.
Properties
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O2S/c1-21(2)13-7-8-18-12(20-13)9-19-24(22,23)11-5-3-10(4-6-11)14(15,16)17/h3-8,19H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDGJUKYUUEENF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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